Jerantinine D
Description
Properties
Molecular Formula |
C22H24N2O6 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl (1R,12S,13R,15R,20R)-12-ethyl-4-hydroxy-5-methoxy-16-oxo-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H24N2O6/c1-4-21-9-10(19(27)29-3)16-22(11-7-13(25)14(28-2)8-12(11)23-16)5-6-24(20(21)22)18(26)15-17(21)30-15/h7-8,15,17,20,23,25H,4-6,9H2,1-3H3/t15-,17+,20+,21-,22+/m1/s1 |
InChI Key |
NCDJGOXCXAXUIG-PVUPTQESSA-N |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C(=O)[C@H]5[C@@H]2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)C(=O)C5C2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC |
Origin of Product |
United States |
Q & A
Q. What experimental methodologies are recommended for characterizing Jerantinine D’s molecular structure?
To confirm this compound’s structure, combine spectroscopic techniques such as nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Cross-reference data with X-ray crystallography if crystalline forms are obtainable. Ensure purity (>95%) via HPLC and report solvent systems used in isolation .
Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?
Use standardized cell lines (e.g., NCI-60 cancer panels) for cytotoxicity screening. Include positive controls (e.g., paclitaxel for microtubule disruption) and solvent controls. Optimize dosing ranges (e.g., 0.1–100 μM) with triplicate replicates. Measure outcomes like IC₅₀ values and apoptosis markers (e.g., caspase-3 activation) .
Q. What analytical methods are critical for quantifying this compound in biological matrices?
Employ reverse-phase HPLC or LC-MS/MS with deuterated internal standards. Validate parameters:
- Linearity : R² ≥ 0.99 over 3 orders of magnitude.
- Limit of detection (LOD) : ≤1 ng/mL.
- Recovery rates : 85–115% in spiked plasma/tissue homogenates .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Adopt a multidisciplinary approach :
Q. What strategies optimize this compound’s synthetic yield while maintaining stereochemical fidelity?
Q. How should in vivo studies be structured to assess this compound’s pharmacokinetics and toxicity?
Q. What computational tools are effective for studying this compound’s structure-activity relationships (SAR)?
- Molecular docking (AutoDock Vina) to predict binding affinities for putative targets (e.g., β-tubulin).
- QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate with mutagenesis studies .
Methodological Challenges and Solutions
Q. How can researchers address reproducibility issues in this compound studies?
Q. What statistical frameworks are suitable for analyzing this compound’s synergistic effects in combination therapies?
Q. How can target identification for this compound be accelerated?
- Chemical proteomics : Use biotinylated this compound analogs for pull-down assays followed by LC-MS/MS.
- CRISPR-Cas9 screens to identify gene knockouts conferring resistance.
- Cross-reference with public databases (e.g., PubChem BioAssay) .
Tables for Methodological Reference
| Computational Tool | Application | Citation |
|---|---|---|
| AutoDock Vina | Binding affinity prediction for β-tubulin | |
| QSARINS | Predictive modeling of SAR |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
